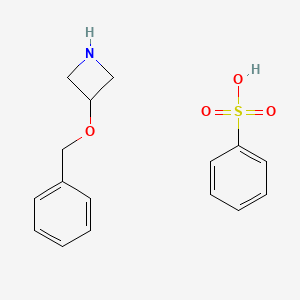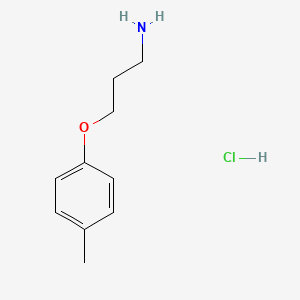
2-(Benzyloxy)-1,4-difluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzyloxy)-1,4-difluorobenzene is an organic compound characterized by the presence of a benzyloxy group and two fluorine atoms attached to a benzene ring
Mechanism of Action
Target of Action
Benzylic compounds are known to interact with various biological targets due to their enhanced reactivity . The benzylic position’s reactivity is due to the adjacent aromatic ring .
Mode of Action
Benzylic compounds are known to undergo sn1, sn2, and e1 reactions . These reactions involve the formation of a resonance-stabilized carbocation, which can interact with various biological targets .
Biochemical Pathways
For instance, they can undergo oxidative degradation, a process usually facilitated by hot acidic permanganate solutions .
Result of Action
Benzylic compounds are known to undergo various reactions that could potentially lead to changes at the molecular and cellular levels .
Action Environment
The reactivity of benzylic compounds can be influenced by various factors, including temperature and the presence of other chemical species .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-1,4-difluorobenzene typically involves the reaction of 1,4-difluorobenzene with benzyl alcohol in the presence of a base, such as potassium carbonate, and a phase transfer catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the benzyloxy group on the benzene ring.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the fluorine atoms or the benzyloxy group, resulting in the formation of partially or fully reduced products.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed under basic conditions.
Major Products:
Oxidation: Benzyloxybenzaldehyde or benzyloxybenzoic acid.
Reduction: Benzyl alcohol derivatives or partially fluorinated benzene rings.
Substitution: Substituted benzyloxybenzene derivatives.
Scientific Research Applications
2-(Benzyloxy)-1,4-difluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced composites.
Comparison with Similar Compounds
2-(Benzyloxy)-1,4-dichlorobenzene: Similar structure but with chlorine atoms instead of fluorine.
2-(Benzyloxy)-1,4-dibromobenzene: Bromine atoms replace the fluorine atoms.
2-(Benzyloxy)-1,4-diiodobenzene: Iodine atoms are present instead of fluorine.
Uniqueness: 2-(Benzyloxy)-1,4-difluorobenzene is unique due to the presence of fluorine atoms, which impart distinct electronic properties and reactivity compared to its chloro, bromo, and iodo analogs. Fluorine atoms are highly electronegative, which can enhance the compound’s stability and reactivity in certain chemical reactions.
Properties
IUPAC Name |
1,4-difluoro-2-phenylmethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2O/c14-11-6-7-12(15)13(8-11)16-9-10-4-2-1-3-5-10/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJMFCDBACQVFJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl N-[4-(6-aminopyridin-3-yl)phenyl]carbamate](/img/structure/B6330184.png)

![1-[4-(6-Aminopyridin-3-yl)phenyl]ethanone](/img/structure/B6330200.png)




![5'-Chloro-2'-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B6330235.png)




